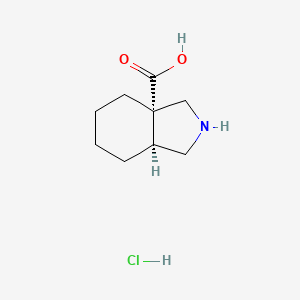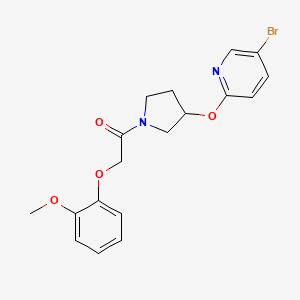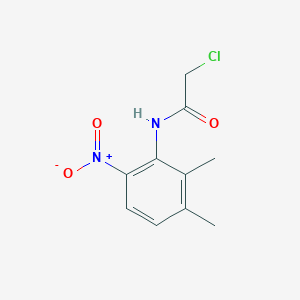
(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride is a chemical compound with significant relevance in organic chemistry and pharmaceutical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride typically involves the hydrogenation of isoindole derivatives. One common method includes the catalytic hydrogenation of isoindole-3a-carboxylic acid in the presence of a palladium catalyst under high pressure and temperature conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow hydrogenation processes. These methods are preferred due to their efficiency and scalability. The use of fixed-bed reactors with palladium or platinum catalysts allows for the continuous production of the compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.
Major Products
The major products formed from these reactions include various derivatives such as esters, amides, ketones, and alcohols, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It serves as an intermediate in the synthesis of drugs used to treat various conditions, such as hypertension and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of (3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, when used as an intermediate in drug synthesis, it may act by inhibiting enzymes such as angiotensin-converting enzyme (ACE), thereby regulating blood pressure . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
- (2R,3aS,7aS)-octahydroindole-2-carboxylic acid
Uniqueness
Compared to similar compounds, (3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and its suitability as an intermediate in the synthesis of certain pharmaceuticals . The presence of the hydrochloride group also enhances its solubility and stability, making it more suitable for various applications.
Propriétés
IUPAC Name |
(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSNTRBIQICRRO-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCC2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CNC[C@H]2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)


![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/new.no-structure.jpg)
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
![2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2933498.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)

![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)
